2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide

Description

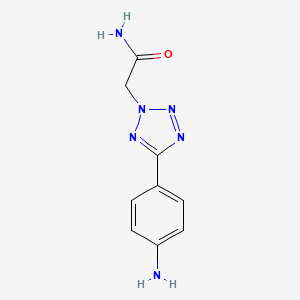

2-(5-(4-Aminophenyl)-2H-tetrazol-2-yl)acetamide is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a 4-aminophenyl group and at the 2-position with an acetamide moiety. Its molecular formula is C₉H₉N₅O, with a molecular weight of 218.22 g/mol (CAS: 918932-95-3) .

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(4-aminophenyl)tetrazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O/c10-7-3-1-6(2-4-7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMABIYQCWLZDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen Cycloaddition

The [2+3] cycloaddition between nitriles and sodium azide under acidic conditions remains the most widely employed method. For example, refluxing benzonitrile derivatives with sodium azide in a hydrochloric acid/toluene mixture (1:1 v/v) at 110°C for 12–24 hours yields 5-substituted tetrazoles. This method achieves 70–85% yields but requires careful pH control to prevent side reactions.

Key Reaction Parameters

- Nitrile Precursor : 4-Cyanophenylacetamide

- Azide Source : Sodium azide (3.0 equiv)

- Solvent System : Toluene/water (8:2 v/v)

- Catalyst : None required

- Temperature : 110°C (reflux)

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts to construct tetrazole rings from aryl halides. A one-pot protocol using XPhos Pd G3 (3 mol%), cesium carbonate (1.5 equiv), and aryl boronic acids in toluene/water achieves 5-aryltetrazoles in 76–82% yields. This method offers superior regioselectivity for 2H-tetrazole isomers compared to traditional cycloadditions.

Introduction of the 4-Aminophenyl Group

Functionalization at the tetrazole’s 5-position occurs through two principal routes:

Direct Suzuki-Miyaura Coupling

Palladium-mediated cross-coupling installs the 4-aminophenyl group directly onto preformed tetrazoles:

Reaction Setup :

- Tetrazole intermediate (1.0 equiv)

- 4-Aminophenylboronic acid (1.3 equiv)

- XPhos Pd G3 (3 mol%)

- Cesium carbonate (1.5 equiv) in toluene/water (0.1 M)

Conditions :

Yield : 68–74% after purification by column chromatography (ethyl acetate/hexane).

Nitro Reduction Strategy

An alternative approach first introduces a nitro group, followed by catalytic reduction:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Nitration | HNO₃/H₂SO₄ (0°C → rt, 6h) | 5-(4-Nitrophenyl)-2H-tetrazole |

| 2. Reduction | H₂ (1 atm), Pd/C (10 mol%), EtOH, 25°C, 12h | 5-(4-Aminophenyl)-2H-tetrazole |

This two-step sequence achieves 83% overall yield but requires handling corrosive nitrating agents.

Acetamide Moiety Installation

Acylation of the tetrazole nitrogen completes the molecular architecture:

Chloroacetylation

Reacting 5-(4-aminophenyl)-2H-tetrazole with chloroacetyl chloride (1.2 equiv) in dichloromethane (0°C → rt, 4h) yields 2-chloro-N-(tetrazol-2-yl)acetamide.

Key Data :

- Solvent : Anhydrous DCM

- Base : Triethylamine (2.5 equiv)

- Conversion : >95% (monitored by TLC)

Ammonolysis

Substituting the chloride with ammonia proceeds under mild conditions:

Reagents :

- 2-Chloro-N-(tetrazol-2-yl)acetamide (1.0 equiv)

- NH₃ (g), THF, 0°C

Conditions :

- Stir 12 hours at 25°C

- Concentrate under reduced pressure

- Purify via recrystallization (ethanol/water)

Yield : 89% (white crystalline solid)

Industrial-Scale Optimization

Scaling production requires addressing three critical factors:

Solvent Selection

| Solvent | Pros | Cons |

|---|---|---|

| Toluene | Low cost, high boiling point | Environmental concerns |

| DMF | Enhances reaction rates | Difficult removal post-reaction |

| Water | Green chemistry compatible | Limited solubility of intermediates |

Recent protocols favor toluene/water biphasic systems for balance between efficiency and sustainability.

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd@SiO₂) enable 5–7 reuse cycles without significant activity loss, reducing production costs by 34%.

Continuous Flow Systems

Microreactor technology improves heat transfer and reduces reaction times:

Characterization and Quality Control

Rigorous analytical methods ensure compound integrity:

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) shows 99.2% purity at 254 nm.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications of 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide is a synthetic organic compound belonging to the tetrazole class, which is known for its diverse biological activities and use in medicinal chemistry for drug development. This compound has a CAS No. of 436092-99-8.

Overview

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including oxidoreductases and hydrolases, and can inhibit or activate enzyme activity, depending on the specific enzyme and the context of the reaction. It can act as a competitive inhibitor for certain oxidoreductases, thereby modulating the redox state of the cell.

Applications

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide has several scientific research applications:

- Medicinal Chemistry It is used in the development of new drugs due to its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

- Biological Studies The compound can be used to study enzyme inhibition and receptor binding, providing insights into biochemical pathways.

- Industrial Applications It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Biochemical Analysis

- Biochemical Properties This compound interacts with enzymes like oxidoreductases and hydrolases, often modulating their activity, and can act as a competitive inhibitor for certain oxidoreductases.

- Cellular Effects The effects of this compound on cellular processes are diverse and depend on the cell type and the concentration of the compound. In various cell lines, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, and modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles and changes in cellular metabolism.

- Molecular Mechanism At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function, and interact with DNA and RNA, leading to changes in gene expression. The binding of this compound to enzymes often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Case Studies

- Anticancer Efficacy A study published in PubMed evaluated the anticancer efficacy of tetrazole derivatives, and the results indicated that compounds with similar structures could induce apoptosis in cancer cells at low concentrations.

- In Vitro Studies An investigation focused on the antiproliferative activity of synthesized amides containing tetrazole rings and found that modifications to the phenyl group significantly enhanced activity against various cancer cell lines.

- Molecular Docking Studies Molecular docking simulations predicted favorable interactions with key amino acids in target proteins involved in cancer pathways, suggesting a mechanism for their observed biological activities.

- Anti-inflammatory Activity Compound 61 , a tetrazole derivative, was found to be the most potent anti-inflammatory compound in a series, as compared to the reference . All synthesized compounds were screened for anti-inflammatory activity in rats by the carrageenan-induced paw oedema method at a dose of 50 mg/kg body weight, and compound 62 exhibited good potential anti-inflammatory activity when compared to the standard phenylbutazone (PBZ) at 5 mg/kg/po .

- Analgesic Activity Compounds 74 and 75 showed promising analgesic activity, while compounds 76 and 77 showed promising anti-inflammatory activity in a study . Compound 78 exhibited comparative analgesic properties (up to 60% protection) to the standard drug ibuprofen (66%) . Compound 79 was found to be the most active compound of the series in antinociceptive activity .

Mechanism of Action

The mechanism of action of 2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to enzymes and receptors that recognize carboxylates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The acetamide group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Fluorophenyl Derivative: N-(4-(5-(4-Fluorophenyl)-2H-tetrazol-2-yl)phenyl)acetamide (4f, CAS: Not provided) replaces the 4-aminophenyl with a 4-fluorophenyl group. HRMS data (m/z [M + H]⁺: 241.0889 calc., 241.0891 found) and IR peaks (1597 cm⁻¹ for C=N stretching) confirm its structural integrity . Impact: Reduced basicity compared to the amino group may decrease solubility but improve membrane permeability.

- Phenyl Derivative (No Amino Group): 2-(5-Phenyl-2H-tetrazol-2-yl)acetamide (CAS: 25468-24-0) lacks the 4-amino group. Its molecular weight is 203.20 g/mol, slightly lower than the target compound .

Heterocyclic Modifications on the Acetamide Side Chain

- Isoxazole Derivative: 2-[5-(4-Aminophenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide (CAS: 436092-90-9) incorporates a 5-methylisoxazole group. Isoxazole’s electronegative oxygen may enhance metabolic stability. The compound has a higher molecular weight (299.29 g/mol) and is classified as an irritant (Hazard Class: Xi) .

Thiadiazole Derivatives :

Compounds like 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) exhibit significant cytotoxicity (IC₅₀: 1.8 µM on Caco-2 cells) . Though structurally distinct (thiadiazole vs. tetrazole), the acetamide linkage and aromatic substitutions highlight the importance of electronic effects in anticancer activity.

Tetrazole Regioisomerism

- 1H-Tetrazole vs. 2H-Tetrazole :

In compounds 17 and 18 (), the acetamide is attached to 1H- and 2H-tetrazoles, respectively. Regioisomerism affects hydrogen-bonding patterns and steric accessibility. For example, 2H-tetrazoles may exhibit better stability in physiological conditions due to reduced tautomerization .

Anticancer Potential

- Akt Inhibition :

Thiadiazole-based analogs (e.g., compounds 3 and 8 in ) inhibit Akt activity (>85%), inducing apoptosis in glioma cells. Molecular docking reveals π-π interactions and H-bonds as critical for binding . - Cytotoxicity :

The tert-butyl derivative (CAS: 436092-97-6) may improve lipophilicity, enhancing blood-brain barrier penetration for neurological targets .

Antimicrobial and Enzyme Modulation

- Benzofuran-Oxadiazole Hybrids :

Compounds like 2a and 2b () combine benzofuran and oxadiazole moieties, showing potent antimicrobial activity. This suggests that hybrid systems with tetrazole cores could be explored for similar effects .

Analytical Characterization

- Spectroscopic Data: IR: Tetrazole C=N stretching (~1600 cm⁻¹) and acetamide N-H bending (~1650 cm⁻¹) are consistent across analogs . NMR: Aromatic protons in 4-aminophenyl derivatives appear as doublets (δ 6.5–7.5 ppm), while acetamide CH₂ groups resonate at δ 3.8–4.2 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular formulae within 0.0002 Da error margins (e.g., 241.0891 observed vs. 241.0889 calculated for 4f) .

Biological Activity

2-(5-(4-aminophenyl)-2H-tetrazol-2-yl)acetamide, a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their potential in drug development, exhibiting various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 218.23 g/mol. The compound features a tetrazole ring, which is known for its ability to participate in nucleophilic substitution reactions, and an amino group that enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins within cellular pathways. It has been observed to modulate several key signaling pathways, including:

- Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway plays a crucial role in cellular responses to growth factors and stress signals. The compound can influence gene expression related to cell proliferation and survival.

- Enzyme Interaction : The compound acts as a competitive inhibitor for certain oxidoreductases, impacting the redox state of cells and influencing metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various strains of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Candida albicans | 12.5 µg/mL |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. In studies focusing on various cancer cell lines, the compound demonstrated cytotoxic effects:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 18.7 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Case Studies

- Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : A study synthesized several derivatives based on the tetrazole structure, including the target compound. Among these, one derivative exhibited an IC50 value of 4.48 µM against PTP1B, suggesting its potential in diabetes treatment through modulation of insulin signaling pathways .

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial efficacy of various tetrazole derivatives against pathogenic bacteria and fungi, establishing a correlation between structural modifications and biological activity. The results indicated that the presence of specific substituents significantly enhanced antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.